A Comprehensive Technical Guide to 4,5-Dichloro-2-nitrobenzonitrile (CAS 28523-93-5): Properties, Reactivity, and Applications in Heterocyclic Synthesis
A Comprehensive Technical Guide to 4,5-Dichloro-2-nitrobenzonitrile (CAS 28523-93-5): Properties, Reactivity, and Applications in Heterocyclic Synthesis
Executive Summary
4,5-Dichloro-2-nitrobenzonitrile is a highly functionalized aromatic compound characterized by a benzene ring substituted with two chlorine atoms, a nitro group, and a nitrile group. Its unique electronic structure, dominated by the potent electron-withdrawing capacities of the nitro and cyano groups, renders it an exceptionally valuable intermediate in advanced organic synthesis. The strategic positioning of these substituents activates the molecule for key transformations, including regioselective nucleophilic aromatic substitution (SₙAr) and facile reduction of the nitro moiety. These reaction pathways establish 4,5-dichloro-2-nitrobenzonitrile as a pivotal precursor for the synthesis of complex heterocyclic systems, particularly benzimidazoles, which are a cornerstone of many pharmacologically active agents. This guide provides an in-depth analysis of its physicochemical properties, spectral characteristics, core reactivity, and a detailed protocol for its application in the synthesis of high-value chemical entities.
Physicochemical and Spectral Properties
Understanding the fundamental properties of 4,5-Dichloro-2-nitrobenzonitrile is essential for its effective use in a research and development setting. These properties dictate the conditions required for its handling, storage, and reaction.
Physicochemical Data
The core physical and chemical identifiers for 4,5-Dichloro-2-nitrobenzonitrile are summarized in the table below. The compound typically appears as a brown or yellow solid, reflecting the presence of the nitroaromatic chromophore.
| Property | Value | Source(s) |
| CAS Number | 28523-93-5 | [1] |
| Molecular Formula | C₇H₂Cl₂N₂O₂ | [2] |
| Molecular Weight | 217.01 g/mol | [2] |
| Appearance | Brown solid | [3] |
| Melting Point | 125-127 °C | [3] |
Spectral Analysis
The spectral data provide a definitive structural fingerprint for the molecule. The following analysis is based on published data and established spectroscopic principles.[3]
| Technique | Observed Signals & Interpretation |
| ¹H NMR | δ 8.46 (s, 1H), 8.02 (s, 1H)Interpretation: The two singlets correspond to the two aromatic protons. The significant downfield shift is due to the strong deshielding effects of the adjacent electron-withdrawing nitro and nitrile groups. The proton at the C-3 position (adjacent to both CN and NO₂) is expected to be the most downfield (δ ~8.46), while the proton at the C-6 position is slightly upfield (δ ~8.02). |
| ¹³C NMR | δ 146.6, 140.0, 139.0, 136.3, 127.5, 113.1, 107.2Interpretation: The spectrum shows seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule. Key assignments include the nitrile carbon (-C≡N) around δ 113.1, and the six aromatic carbons resonating between δ 107.2 and δ 146.6. The carbons directly attached to the nitro group (C-2) and chlorine atoms (C-4, C-5) are significantly influenced by their electronegativity. |
| IR Spectroscopy | Expected Absorptions: • ~2230 cm⁻¹: Sharp, medium intensity peak characteristic of the nitrile (-C≡N) stretch. • ~1530 cm⁻¹ & ~1350 cm⁻¹: Strong, distinct peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), respectively. • ~1100-1000 cm⁻¹: Absorptions associated with C-Cl stretching. • ~3100-3000 cm⁻¹ & ~1600-1450 cm⁻¹: Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | Expected Pattern: The molecular ion peak (M⁺) would appear at m/z 216. A characteristic isotopic pattern for two chlorine atoms would be observed: a peak at M+2 (m/z 218) with approximately 65% the intensity of M⁺, and a peak at M+4 (m/z 220) with approximately 10% the intensity of M⁺. |
Core Reactivity and Synthetic Utility
The synthetic value of 4,5-dichloro-2-nitrobenzonitrile is derived from two primary, electronically-driven reaction pathways. The presence of the nitro group ortho to the nitrile and one of the chlorine atoms profoundly influences the molecule's reactivity.
Nucleophilic Aromatic Substitution (SₙAr)
The nitro group is a powerful activating group for SₙAr reactions, stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.[4] This effect is most pronounced at the ortho and para positions.
-
Regioselectivity: In 4,5-dichloro-2-nitrobenzonitrile, the chlorine atom at the C-5 position is ortho to the nitro group. This position is highly activated and is the primary site for nucleophilic attack. The chlorine at C-4 is meta to the nitro group and is significantly less reactive. This predictable regioselectivity is a crucial asset in synthetic design, allowing for the selective introduction of nucleophiles like amines, alkoxides, or thiolates at the C-5 position.[5][6]
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine (-NH₂) using various established methods, such as catalytic hydrogenation (H₂/Pd-C) or, more commonly in laboratory settings, with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[7] This transformation is fundamental to its use as a precursor for heterocyclic compounds. The product of this reaction, 2-amino-4,5-dichlorobenzonitrile , is a valuable ortho-amino-benzonitrile derivative.
Application Profile: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with anti-ulcer, anti-hypertensive, and anti-cancer properties.[8] 4,5-Dichloro-2-nitrobenzonitrile serves as an ideal starting material for constructing substituted benzimidazoles via a robust two-step sequence.
The overall workflow involves the initial reduction of the nitro group to generate an in situ or isolated ortho-phenylenediamine derivative, followed by a condensation and cyclization reaction with a suitable one-carbon electrophile (such as an aldehyde) to form the imidazole ring. This is a variation of the well-established Phillips-Ladenburg benzimidazole synthesis.[7]
Detailed Experimental Protocol
The following protocol describes a representative, two-step synthesis of a 2-aryl-5,6-dichlorobenzimidazole derivative.
Step 1: Synthesis of 2-Amino-4,5-dichlorobenzonitrile (Intermediate)
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Causality: Tin(II) chloride in a protic solvent like ethanol is a classic and reliable method for the chemoselective reduction of an aromatic nitro group in the presence of other reducible functionalities like a nitrile. The acidic conditions generated during the reaction ensure the formation of the amine salt, which is then neutralized during workup.
-
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dichloro-2-nitrobenzonitrile (1.0 eq).
-
Add absolute ethanol as the solvent (approx. 10-15 mL per gram of starting material).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise to the stirred suspension. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Basify the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~8-9. This will precipitate tin hydroxides.
-
Extract the aqueous slurry with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-4,5-dichlorobenzonitrile. This product can be used directly in the next step or purified by column chromatography.
-
Step 2: Synthesis of 2-Aryl-5,6-dichlorobenzimidazole (Final Product)
-
Causality: This step is a condensation reaction between the ortho-diamine (the aniline nitrogen and the nitrile group, which can be considered a masked amine precursor under these conditions) and an aldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to form the stable benzimidazole ring. Ammonium chloride acts as a mild acidic catalyst to facilitate the condensation and dehydration steps.[8]
-
Methodology:
-
In a clean round-bottom flask, dissolve the crude 2-amino-4,5-dichlorobenzonitrile (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.1 eq) in ethanol.
-
Add ammonium chloride (NH₄Cl, 3-4 eq) as a catalyst.[8]
-
Heat the reaction mixture to reflux (80-90 °C) and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any remaining ammonium chloride.
-
Dry the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified 2-aryl-5,6-dichlorobenzimidazole.
-
Safety and Handling
4,5-Dichloro-2-nitrobenzonitrile is a hazardous chemical and must be handled with appropriate precautions. The toxicological profile is dominated by the hazards associated with aromatic nitro compounds and organic nitriles.
-
Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat must be worn.
-
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
| Hazard Class | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| General | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. |
Conclusion
4,5-Dichloro-2-nitrobenzonitrile is a potent and versatile chemical intermediate whose value lies in its predictable and exploitable reactivity. The interplay between its activating nitro group and the displaceable chlorine atoms provides a clear path for regioselective functionalization via nucleophilic aromatic substitution. Furthermore, the facile reduction of the nitro group unlocks its potential as a precursor to ortho-diamino systems, enabling direct access to the medicinally crucial benzimidazole scaffold. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, empowers researchers to effectively leverage this molecule for the discovery and development of novel chemical entities.
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